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molecular formula C10H10N2O3 B8351226 6-methoxy-1-methylquinoxaline-2,3(1H,4H)-dione

6-methoxy-1-methylquinoxaline-2,3(1H,4H)-dione

Cat. No. B8351226
M. Wt: 206.20 g/mol
InChI Key: YVNUWCYKMCHYJI-UHFFFAOYSA-N
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Patent
US04354027

Procedure details

2-Methylamino-5-methoxyaniline dihydrochloride (0.256 mol) is neutralized with sodium hydroxide (22 g., 0.5 mol) in 80 ml. of water. The free amine is extracted into 300 ml. of xylene, the solution dried over magnesium sulfate, and filtered. This solution is then added over 50 min. to a solution of oxalyl chloride (39 g., 0.307 mol) in 300 ml. of xylene held at 75°-90° C. After addition is complete, the resulting solution is heated to a bath temperature of 155° and then allowed to cool to room temperature. The flask is cooled to 0° and the gray precipitate collected by vacuum filtration. The solid product is then dried under high vacuum at 160° for two hours.
Name
2-Methylamino-5-methoxyaniline dihydrochloride
Quantity
0.256 mol
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
39 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.Cl.[CH3:3][NH:4][C:5]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][C:6]=1[NH2:7].[OH-].[Na+].O.[C:17](Cl)(=[O:21])[C:18](Cl)=[O:19]>C1(C)C(C)=CC=CC=1>[CH3:3][N:4]1[C:5]2[C:6](=[CH:8][C:9]([O:12][CH3:13])=[CH:10][CH:11]=2)[NH:7][C:18](=[O:19])[C:17]1=[O:21] |f:0.1.2,3.4|

Inputs

Step One
Name
2-Methylamino-5-methoxyaniline dihydrochloride
Quantity
0.256 mol
Type
reactant
Smiles
Cl.Cl.CNC1=C(N)C=C(C=C1)OC
Step Two
Name
Quantity
22 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
39 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The free amine is extracted into 300 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of xylene, the solution dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
held at 75°-90° C
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution is heated to a bath temperature of 155°
TEMPERATURE
Type
TEMPERATURE
Details
The flask is cooled to 0°
FILTRATION
Type
FILTRATION
Details
the gray precipitate collected by vacuum filtration
CUSTOM
Type
CUSTOM
Details
The solid product is then dried under high vacuum at 160° for two hours
Duration
2 h

Outcomes

Product
Name
Type
Smiles
CN1C(C(NC2=CC(=CC=C12)OC)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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